molecular formula C9H7IN2 B13664059 8-Iodoquinolin-2-amine

8-Iodoquinolin-2-amine

Cat. No.: B13664059
M. Wt: 270.07 g/mol
InChI Key: DZQBTEPOXSJVHZ-UHFFFAOYSA-N
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Description

8-Iodoquinolin-2-amine is a chemical compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 8th position and an amino group at the 2nd position makes this compound unique and significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-2-amine typically involves the iodination of quinolin-2-amine. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the efficient incorporation of iodine into the quinoline structure.

Chemical Reactions Analysis

Types of Reactions: 8-Iodoquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Deiodinated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Iodoquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The amino group can form hydrogen bonds, further stabilizing the interaction with proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of an amino group.

    8-Aminoquinoline: Lacks the iodine atom but has an amino group at the 8th position.

    Quinolin-2-amine: The parent compound without any substituents at the 8th position.

Uniqueness: 8-Iodoquinolin-2-amine is unique due to the presence of both an iodine atom and an amino group, which imparts distinct chemical and biological properties. The iodine atom enhances its reactivity and potential for halogen bonding, while the amino group provides sites for hydrogen bonding and other interactions .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

8-iodoquinolin-2-amine

InChI

InChI=1S/C9H7IN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)

InChI Key

DZQBTEPOXSJVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(C=C2)N

Origin of Product

United States

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